molecular formula C29H28N4O3S B2776009 2-(3-benzyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(2-ethylphenyl)acetamide CAS No. 866872-94-8

2-(3-benzyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(2-ethylphenyl)acetamide

Cat. No. B2776009
CAS RN: 866872-94-8
M. Wt: 512.63
InChI Key: LLVHSASIJQQCSR-UHFFFAOYSA-N
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Description

The compound “2-(3-benzyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(2-ethylphenyl)acetamide” has a molecular formula of C29H28N4O3S . It is a versatile material used in diverse scientific research areas, including medicinal chemistry and drug discovery.


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a benzyl group, a methoxy group, a methyl group, an oxopyrimido group, an indol group, a sulfanyl group, and an ethylphenyl group .


Physical And Chemical Properties Analysis

The compound has an average mass of 512.623 Da . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Crystallographic Insights and Synthesis

Crystallographic studies on related sulfanyl acetamide compounds provide valuable information on molecular conformations and intermolecular interactions, crucial for understanding the structural basis of their biological activities or material properties. For instance, studies on similar sulfanyl acetamides reveal that these molecules typically exhibit folded conformations, with specific inclinations between the pyrimidine ring and the benzene ring, highlighting the structural versatility and potential for tailor-made functional properties (S. Subasri et al., 2017).

Anticonvulsant Applications

Compounds within the same chemical family have demonstrated significant anticonvulsant activities, attributed to specific structural features. The design and synthesis of benzodiazepines bearing similar structural motifs have been explored for their potential as anticonvulsant agents, providing a groundwork for investigating the therapeutic potentials of closely related compounds (A. Camerman et al., 2005).

Antimicrobial and Anti-inflammatory Activities

Several studies have synthesized and evaluated the biological activities of compounds with structural similarities, focusing on their antimicrobial and anti-inflammatory properties. These research efforts have identified specific structural motifs essential for biological efficacy, suggesting that similar compounds could serve as leads for developing new therapeutic agents (A. Abu‐Hashem et al., 2020).

Material Science and Organic Synthesis

In the realm of materials science and organic synthesis, the unique structural features of sulfanyl acetamides and related compounds have been exploited for crafting novel materials with potential applications in electronics, photonics, and as chemical intermediates for further synthetic transformations (S. V. Simakov et al., 1985).

properties

IUPAC Name

2-(3-benzyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O3S/c1-4-20-12-8-9-13-23(20)30-25(34)18-37-29-31-26-22-16-21(36-3)14-15-24(22)32(2)27(26)28(35)33(29)17-19-10-6-5-7-11-19/h5-16H,4,17-18H2,1-3H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVHSASIJQQCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)N(C5=C3C=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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